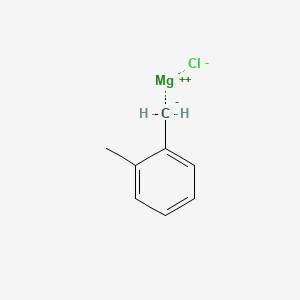

2-Methylbenzylmagnesium chloride

描述

Historical Context and Evolution of Grignard Reagents in Organic Chemistry

The story of organomagnesium reagents begins in 1900 with the groundbreaking work of French chemist François Auguste Victor Grignard. thermofisher.com He discovered that reacting an organic halide with magnesium metal in an ether solvent produced a soluble organomagnesium compound, which came to be known as a Grignard reagent. thermofisher.com This discovery, which earned him the Nobel Prize in Chemistry in 1912, fundamentally altered the course of organic synthesis. acs.orgbritannica.com

Before Grignard's breakthrough, organozinc compounds were the primary choice for forming carbon-carbon bonds, but they were often challenging to prepare and handle. Grignard reagents offered a more accessible and generally more reactive option. ias.ac.in The general formula for a Grignard reagent is R-Mg-X, where 'R' represents an organic group (like alkyl or aryl) and 'X' is a halogen (such as chlorine, bromine, or iodine). wikipedia.org

The evolution of Grignard reagents has been characterized by ongoing improvements and a broadening of their uses. Early research concentrated on understanding their structure and how they react. It was discovered that Grignard reagents exist in a complex balance in solution, often forming dimers and other aggregates in what is known as the Schlenk equilibrium. wikipedia.org Over the years, chemists have created a wide variety of Grignard reagents with different organic parts, enabling the synthesis of a vast array of molecules, from simple alcohols to intricate natural products. thermofisher.com

Significance of Benzyl (B1604629) Grignard Reagents in Synthetic Methodologies

Among the various types of Grignard reagents, benzyl Grignard reagents (ArCH₂MgX) are especially significant in synthetic chemistry. rsc.org These reagents feature a magnesium halide group connected to a methylene (B1212753) bridge, which is in turn attached to an aromatic ring. This unique structure gives them different reactivity compared to alkyl or aryl Grignard reagents.

The aromatic ring influences the stability and reactivity of the bond between the benzylic carbon and magnesium. Benzyl Grignard reagents are particularly useful for adding a benzyl group to a molecule, a common feature in many pharmaceuticals, agricultural chemicals, and materials. ottokemi.com They readily undergo nucleophilic addition reactions with a wide array of electrophiles, such as aldehydes, ketones, esters, and nitriles, to create new carbon-carbon bonds. ottokemi.com

Furthermore, the benzyl group itself can be modified, making benzyl Grignard reagents versatile building blocks in complex, multi-step syntheses. Their ability to act as potent nucleophiles and bases makes them essential for constructing complex molecular structures. tutorchase.com

Specific Research Focus: 2-Methylbenzylmagnesium Chloride as a Versatile Reagent

Within the family of benzyl Grignard reagents, this compound has garnered considerable interest. The methyl group at the ortho position of the benzene (B151609) ring introduces steric and electronic factors that uniquely modify its reactivity and selectivity.

This compound is a Grignard reagent with the chemical formula C₈H₉ClMg. chembk.com It is also known by other names, including (2-Methylbenzyl)magnesium chloride and Magnesium, chloro(2-methylphenyl)methyl-. chembk.com This reagent is typically synthesized by reacting 2-methylbenzyl chloride with magnesium metal in a suitable ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). prepchem.compatsnap.com

The steric hindrance from the ortho-methyl group can affect the stereochemical outcome of its reactions, a highly desirable trait in asymmetric synthesis. Research has aimed to leverage this characteristic to control the formation of specific stereoisomers in the synthesis of chiral molecules.

Additionally, the electron-donating nature of the methyl group can impact the nucleophilicity of the benzylic carbon. Detailed investigations into the reactions of this compound with various electrophiles have demonstrated its utility in creating a range of substituted aromatic compounds. Its use in cross-coupling reactions and as a precursor for other organometallic compounds further underscores its versatility in contemporary organic synthesis.

属性

IUPAC Name |

magnesium;1-methanidyl-2-methylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJUEZWNAWCXGJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067524 | |

| Record name | Magnesium, chloro[(2-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29875-05-6 | |

| Record name | Magnesium, chloro((2-methylphenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029875056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloro[(2-methylphenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloro[(2-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29875-05-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylbenzylmagnesium Chloride

Classical Preparation Routes from 2-Methylbenzyl Halides

The traditional and most common method for preparing 2-Methylbenzylmagnesium chloride involves the reaction of a 2-methylbenzyl halide with magnesium metal in an ethereal solvent. This method is a direct application of the original Grignard reaction discovery.

Reaction of 2-Methylbenzyl Chloride with Magnesium Metal

The synthesis is typically carried out by reacting 2-methylbenzyl chloride with magnesium turnings in an anhydrous ethereal solvent under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture. The reaction is initiated by adding a solution of 2-methylbenzyl chloride to the magnesium turnings. The initiation of the reaction can sometimes be sluggish and may require activation of the magnesium surface, for example, by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Once initiated, the reaction is exothermic and may require cooling to maintain a controlled temperature. The resulting Grignard reagent is typically a grayish to brown solution.

A significant side reaction in the preparation of benzylic Grignard reagents is the Wurtz-type coupling, which leads to the formation of 1,2-bis(2-methylphenyl)ethane as a dimeric byproduct. sciencemadness.org The formation of this byproduct consumes the starting halide and magnesium, thereby reducing the yield of the desired Grignard reagent. Reaction conditions, particularly temperature, play a crucial role in minimizing this side reaction.

Influence of Solvent Systems on Formation and Yield (e.g., Tetrahydrofuran (B95107), Diethyl Ether)

The choice of solvent is critical in the synthesis of Grignard reagents, as it not only needs to solvate the organomagnesium compound but also influences its reactivity and the reaction yield. Tetrahydrofuran (THF) and diethyl ether are the most commonly used solvents for the preparation of this compound. stackexchange.comlibretexts.org

Tetrahydrofuran (THF) is a polar aprotic solvent that is an excellent choice for Grignard reagent formation due to its ability to effectively solvate the magnesium ion. stackexchange.com The oxygen atom in the THF molecule has readily available non-bonding electron pairs that can coordinate with the magnesium center, stabilizing the Grignard reagent. stackexchange.com The higher boiling point of THF (66 °C) compared to diethyl ether allows for reactions to be conducted at higher temperatures, which can lead to faster reaction rates. stackexchange.com However, for benzylic Grignard reagents, the use of THF, especially at reflux temperatures, can sometimes increase the formation of the Wurtz coupling byproduct. sciencemadness.org

Diethyl ether is another widely used solvent for Grignard synthesis. libretexts.org It is less polar than THF and has a lower boiling point (34.6 °C). stackexchange.com While generally effective, the formation of some Grignard reagents can be slower in diethyl ether compared to THF. However, for reactions prone to side reactions at higher temperatures, the lower boiling point of diethyl ether can be advantageous in controlling the reaction temperature and minimizing byproduct formation.

Advanced Strategies for Enhanced Reactivity and Purity

To overcome some of the limitations of the classical methods, such as sluggish initiation and byproduct formation, advanced strategies have been developed. These methods focus on increasing the reactivity of the magnesium or controlling the reaction conditions more precisely.

Utilization of Activated Magnesium (e.g., Rieke Magnesium)

Rieke magnesium is a highly reactive form of magnesium powder that is prepared by the reduction of a magnesium salt, typically magnesium chloride, with an alkali metal such as potassium or lithium. This activated magnesium has a high surface area and is free of the passivating oxide layer that can hinder the reaction with organic halides. The use of Rieke magnesium allows for the formation of Grignard reagents from less reactive halides and can often be performed at lower temperatures, which helps to suppress side reactions. For the preparation of this compound, employing Rieke magnesium can lead to a more efficient and cleaner reaction with higher yields.

In Situ Generation and Handling Techniques

In situ generation of this compound involves the formation of the Grignard reagent in the presence of the electrophile with which it will react. This technique is particularly useful for unstable Grignard reagents that may decompose upon standing. By generating the reagent in the presence of the substrate, its concentration is kept low, which can minimize side reactions such as dimerization.

One modern approach to in situ generation is through the use of continuous flow reactors. In a flow system, a solution of 2-methylbenzyl chloride in an appropriate solvent is passed through a packed bed of magnesium. chemicalbook.com The Grignard reagent is formed and immediately carried forward to react with a substrate in a subsequent part of the flow system. This method allows for excellent control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purity of the final product. For example, the synthesis of benzylmagnesium chloride in a flow reactor using 2-MeTHF at 60°C achieved an 83% yield with a residence time of only 4 minutes. chemicalbook.com

Applications in Complex Organic Synthesis

Total Synthesis of Natural Products and Biomolecules

While specific examples of the application of 2-Methylbenzylmagnesium chloride in the total synthesis of named natural products are not extensively documented in prominent literature, its chemical properties make it a strategic tool for constructing complex molecular architectures akin to those found in nature. Its value lies in its ability to introduce a sterically defined ortho-substituted benzyl (B1604629) moiety, a common structural motif.

Strategic Application in Key Synthetic Steps

The strategic utility of this compound is demonstrated in its application for creating sterically hindered and complex molecular scaffolds. A key example is its use in the synthesis of triptycene (B166850) derivatives, which are rigid, three-dimensional molecules with propeller-like shapes. In one reported synthesis, this compound is reacted with 1-bromoanthrone. oup.com This reaction is a crucial step that installs the 2-methylbenzyl group at the 9-position of the anthracene (B1667546) core. The resulting intermediate, 1-bromo-9-(2-methylbenzyl)anthracene, is then used in a subsequent Diels-Alder reaction with a benzyne (B1209423) to construct the final triptycene skeleton. oup.com This demonstrates the reagent's effectiveness in key bond-forming reactions that build up molecular complexity.

Stereoselective Construction of Complex Architectures

The presence of the ortho-methyl group on the benzyl moiety of this compound can play a significant role in directing the stereochemical outcome of reactions, a critical aspect in the synthesis of biomolecules and complex natural products. The synthesis of atropisomeric triptycenes highlights this capability. Atropisomers are stereoisomers that are chiral due to hindered rotation around a single bond.

In the synthesis of 8-Bromo-1,4-dimethyl-9-(2-methylbenzyl)triptycene, the precursor derived from this compound leads to the formation of separable syn and anti atropisomers (scl-1 and ap-1). oup.com The steric bulk of the 2-methylbenzyl group, in conjunction with the substitution on the anthracene and benzyne components, dictates the rotational barrier and the selective formation of these isomers. oup.com The ability to generate and control such complex, non-planar stereochemistry underscores the reagent's potential for the stereoselective construction of sophisticated molecular architectures.

Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound is a valuable building block for producing intermediates used in the pharmaceutical and agrochemical industries. google.comchemicalbook.com Its ability to form carbon-carbon bonds efficiently makes it suitable for synthesizing the core structures of various active compounds.

Precursors to Active Pharmaceutical Ingredients (APIs) (e.g., Ibuprofen precursor)

A notable application of this compound is in the synthesis of a precursor for Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). ontosight.ai The synthesis involves the reaction of this compound with isopropyl acetate. This is followed by hydrolysis and oxidation steps to yield Benzeneacetic acid, alpha,alpha,2-trimethyl-, a key intermediate recognized as an Ibuprofen precursor. ontosight.ai This pathway showcases the direct utility of the Grignard reagent in the manufacturing chain of a major pharmaceutical product.

| Reactant 1 | Reactant 2 | Key Intermediate Product | API Target |

| This compound | Isopropyl acetate | Benzeneacetic acid, alpha,alpha,2-trimethyl- | Ibuprofen |

This table illustrates the role of this compound in the synthesis pathway of an Ibuprofen precursor. ontosight.ai

Building Blocks for Novel Agrochemical Development

In the field of agrochemicals, benzylmagnesium halides are recognized as important intermediates. chemicalbook.com While specific, commercialized agrochemicals derived directly from this compound are not detailed in readily available literature, its function as a synthon for introducing the 2-methylbenzyl group is highly relevant. This structural unit can be incorporated into larger molecules to develop new herbicides, fungicides, or insecticides. Patent literature indicates its utility as a reagent in the broader synthesis of chemicals for pharmaceuticals and agrochemicals. google.comgoogle.com

Construction of Substituted Aromatic and Benzylic Compounds

The primary function of this compound in organic chemistry is the construction of substituted aromatic and benzylic compounds. As a Grignard reagent, it readily reacts with a wide variety of electrophiles to introduce the 2-methylbenzyl moiety.

This reagent is particularly useful in transition metal-catalyzed cross-coupling reactions, such as Kumada, Negishi, or Stille couplings, to form C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. googleapis.com A well-documented example is its reaction with 1-bromoanthrone to furnish 1-bromo-9-(2-methylbenzyl)anthracene, a highly substituted aromatic compound that serves as a precursor for more complex structures. oup.com This transformation highlights the reagent's capacity to react with aryl halides to create new, substituted aromatic systems.

| Grignard Reagent | Electrophile | Product | Reaction Type |

| This compound | 1-Bromoanthrone | 1-Bromo-9-(2-methylbenzyl)anthracene | Nucleophilic Addition/Dehydration |

This table details a specific research finding on the use of this compound to create a complex substituted anthracene derivative. oup.com

Catalytic and Asymmetric Methodologies Involving 2 Methylbenzylmagnesium Chloride

Chiral Ligand-Mediated Asymmetric Additions

The use of chiral ligands to induce enantioselectivity in reactions of achiral Grignard reagents is a powerful and widely employed strategy. The ligand coordinates to the magnesium center, creating a chiral environment that directs the nucleophilic attack of the Grignard reagent onto a prochiral substrate.

The rational design and efficient synthesis of chiral ligands are critical for the success of asymmetric catalysis. pnas.org C₂-symmetric ligands, such as those based on biaryl and spirocyclic backbones, have proven to be particularly effective in creating a well-defined chiral pocket around the metal center. pnas.orgrsc.org

Biaryl Diamines: Axially chiral biaryl diamines are a privileged class of ligands in asymmetric synthesis. acs.org Their synthesis can be achieved through methods like palladium-catalyzed directed C-H arylation of 2,2'-diacetamidobiaryls, which allows for the introduction of various substituents to modulate the steric and electronic properties of the ligand. nih.gov Subsequent deprotection affords the free diamines, which are ready for use in catalysis. nih.gov Another approach involves the dynamic kinetic resolution of biaryl aminals via transfer hydrogenation, which can produce BINAM (1,1'-binaphthyl-2,2'-diamine) homologues with excellent enantioselectivities. acs.org

Diphosphines: Chiral diphosphine ligands, such as BINAP and its derivatives, are renowned for their ability to induce high enantioselectivity in a wide range of metal-catalyzed reactions. pnas.org The development of novel diphosphine ligands with unique backbones, such as those based on a spirobiindane scaffold (SDP ligands), has further expanded the toolbox for asymmetric synthesis. acs.org These spirocyclic ligands often exhibit superior performance due to their rigid structures and well-defined chiral environments. rsc.orgacs.org The synthesis of these complex ligands often starts from enantiomerically pure diols, which are then converted into the desired diphosphines through a series of chemical transformations. acs.org

| Ligand Type | Backbone | Key Synthetic Strategy |

| Biaryl Diamines | Biaryl | Pd-catalyzed directed C-H arylation nih.gov |

| Dynamic kinetic resolution of biaryl aminals acs.org | ||

| Diphosphines | 1,1'-Binaphthyl (BINAP) | Resolution of racemic mixtures |

| 1,1'-Spirobiindane (SDP) | Synthesis from enantiopure 1,1'-spirobiindane-7,7'-diol acs.org |

The asymmetric addition of Grignard reagents to carbonyl compounds is a fundamental method for the synthesis of chiral alcohols. The generation of chiral tertiary alcohols, which contain a quaternary stereocenter, is a particularly challenging yet valuable transformation.

Recent advancements have led to the development of chiral N,N,O-tridentate ligands derived from 1,2-diaminocyclohexane (DACH) that effectively mediate the asymmetric addition of Grignard reagents, including aromatic ones, to ketones. rsc.org The introduction of a biaryl fragment into the ligand structure is crucial for achieving high levels of stereocontrol. rsc.org By employing a set of complementary chiral ligands, a modular approach to a diverse range of enantioenriched tertiary alcohols has been established. rsc.orgrsc.org For instance, the addition of ethylmagnesium bromide to acetophenone (B1666503) in the presence of a biaryl-DACH derived ligand can yield the corresponding tertiary alcohol with up to 93% enantiomeric excess (ee). rsc.org Similarly, the synthesis of the antihistamine clemastine (B1669165) was achieved with 94% ee using a related ligand. rsc.orgrsc.org

The reaction conditions, including the solvent and the order of addition of reagents, can significantly impact the enantioselectivity. mmu.ac.uk Grignard reagents prepared in diethyl ether often provide better enantioselectivity compared to those in tetrahydrofuran (B95107) (THF). mmu.ac.uk

Table of Enantioselective Carbonyl Additions

| Ketone | Grignard Reagent | Chiral Ligand | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Acetophenone | Ethylmagnesium bromide | (R,R)-L0' (DACH-derived) | 93% | rsc.org |

While ligand-mediated asymmetric Grignard additions can be effective, the use of transition metal co-catalysts can often enhance reactivity and selectivity.

Copper Catalysis: Copper catalysts are widely used in the asymmetric conjugate addition of Grignard reagents to α,β-unsaturated ketones and enones. nih.govsemanticscholar.orgacs.orgrsc.org The combination of a copper salt, such as copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂), with a chiral ligand allows for highly regio- and enantioselective additions. nih.govrsc.org For example, using chiral ferrocenyl-based diphosphine ligands like TaniaPhos and JosiPhos, enantioselectivities greater than 95% have been achieved in the conjugate addition to cyclic enones. nih.govsemanticscholar.org Copper catalysts can also mediate the 1,2-addition of Grignard reagents to ketones, providing access to chiral tertiary allylic alcohols with high enantiomeric excess. rsc.org

Palladium Catalysis: Palladium catalysts are particularly effective in cross-coupling reactions, such as the Kumada-Corriu reaction, which couples a Grignard reagent with an organic halide. acs.orgorganic-chemistry.org The choice of ligand is critical to prevent side reactions like β-hydride elimination. acs.orgorganic-chemistry.org For instance, the use of the Xantphos ligand allows for the successful cross-coupling of secondary benzylic bromides with aryl Grignard reagents, proceeding with inversion of configuration. acs.org Palladium-catalyzed cross-coupling reactions have also been developed for alkyl chlorides and monochlorosilanes, demonstrating the broad utility of this approach. organic-chemistry.orgnih.gov

Chiral-at-Metal Grignard Reagents and Chirality Transfer

An alternative to using external chiral ligands is to generate a Grignard reagent that is inherently chiral at the magnesium center. This "chiral-at-metal" complex can then transfer its chirality to a substrate.

It has been demonstrated that certain six-coordinate Grignard reagents with a cis-octahedral geometry are chiral. nih.gov If such a complex crystallizes as a conglomerate (a mechanical mixture of enantiomeric crystals) and racemizes in solution, it is possible to achieve an absolute asymmetric synthesis. nih.gov By seeding a supersaturated solution with a crystal of one enantiomer, that enantiomer can be selectively crystallized. This approach has been successfully applied to Grignard reagents like cis-[(p-CH₃C₆H₄)MgBr(dme)₂]. nih.gov

Once an enantiopure "chiral-at-metal" Grignard reagent is obtained, its chirality can be transferred to an organic substrate. nih.govnih.gov For example, the reaction of enantiopure cis-[(p-CH₃C₆H₄)MgBr(dme)₂] with aldehydes like butyraldehyde (B50154) and benzaldehyde (B42025) has been shown to produce the corresponding chiral secondary alcohols with enantiomeric excesses of up to 22%. nih.gov This demonstrates the principle of chirality transfer from a chiral-at-metal Grignard reagent, although the enantioselectivities achieved so far are moderate. nih.gov The transfer of chiral information relies on the creation of a highly ordered transition state where molecular interactions between the chiral Grignard reagent and the achiral substrate favor one reaction pathway over the other. nih.gov

Comparative Analysis with Other Asymmetric Organometallic Reagents (e.g., Organozinc, Organolithium)

The reactivity of these organometallic species is intrinsically linked to the nature of the carbon-metal bond. Organolithium reagents are characterized by a highly polar C-Li bond, conferring significant carbanionic character and rendering them exceptionally reactive nucleophiles. In contrast, the C-Mg bond in Grignard reagents is also polar but to a lesser extent, leading to a more moderate reactivity. Organozinc compounds feature the least polar C-Zn bond, resulting in the lowest nucleophilicity of the three. This hierarchy of reactivity profoundly influences their application in asymmetric catalysis.

Organolithium Reagents:

Due to their high reactivity, organolithium compounds, including a hypothetical 2-methylbenzyllithium, readily add to a wide array of carbonyl electrophiles, often without the need for a catalyst. However, this same reactivity presents a significant challenge in controlling enantioselectivity. The uncatalyzed reactions are typically very fast, making it difficult for a chiral ligand to effectively orchestrate the stereochemical outcome. Furthermore, their extreme basicity can lead to side reactions such as enolization of the carbonyl substrate, which reduces the yield of the desired addition product. While some success has been achieved using chiral ligands to moderate their reactivity and induce asymmetry, these instances often require stoichiometric amounts of the chiral promoter, diminishing the catalytic efficiency.

Organozinc Reagents:

Organozinc reagents, such as a putative 2-methylbenzylzinc, stand in stark contrast to their lithium counterparts. Their lower intrinsic reactivity means they are often unreactive towards carbonyl compounds in the absence of a catalyst. This characteristic is, in fact, a significant advantage in the context of catalytic asymmetric synthesis. The sluggish background reaction allows for a chiral catalyst to fully control the reaction pathway. The development of chiral amino alcohols and other ligands has enabled highly enantioselective additions of organozinc reagents to aldehydes and ketones. These reactions often proceed with high yields and excellent enantiomeric excesses (ee). A key advantage of organozinc reagents is their superior functional group tolerance compared to the more basic Grignard and organolithium reagents, allowing for their use with substrates bearing sensitive functional groups.

2-Methylbenzylmagnesium Chloride (Grignard Reagent):

This compound occupies a middle ground in this reactivity spectrum. It is reactive enough to add to carbonyls without a catalyst, but this uncatalyzed pathway can compete with a desired ligand-accelerated catalytic cycle, potentially eroding enantioselectivity. However, significant progress has been made in developing chiral ligands that can effectively control the stereochemical course of Grignard additions. These ligands, often bidentate or tridentate, coordinate to the magnesium center, creating a chiral environment around the reactive species. This approach has led to highly enantioselective additions of Grignard reagents to a variety of carbonyl compounds.

Table 1: General Reactivity and Reaction Conditions

| Organometallic Reagent | General Reactivity | Typical Catalyst Requirement | Functional Group Tolerance |

| 2-Methylbenzyllithium | Very High | Often stoichiometric chiral ligand | Low |

| This compound | High | Catalytic amounts of chiral ligand | Moderate |

| 2-Methylbenzylzinc | Low | Requires catalyst for efficient reaction | High |

Table 2: Comparative Performance in Asymmetric Addition to Aldehydes (Conceptual)

| Feature | 2-Methylbenzyllithium | This compound | 2-Methylbenzylzinc |

| Yield | Variable, can be lowered by side reactions | Generally Good to High | Generally High |

| Enantioselectivity (ee) | Difficult to control, often moderate | Good to Excellent with suitable ligands | Excellent with established catalysts |

| Substrate Scope | Broad due to high reactivity, but limited by functional group incompatibility | Broad | Broad, particularly with functionalized substrates |

| Chiral Ligand | Often required in stoichiometric amounts | Effective in catalytic amounts | Highly effective in catalytic amounts |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Organomagnesium Complexes

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and energetics of organomagnesium complexes, including Grignard reagents. DFT calculations allow for the exploration of complex potential energy surfaces, providing valuable information that complements experimental findings.

DFT calculations have been instrumental in unraveling the mechanisms of Grignard reactions. For instance, studies on the reaction of benzylmagnesium chloride with formaldehyde (B43269) have utilized DFT to propose detailed reaction pathways. These calculations can identify key intermediates and transition states, which are often transient and difficult to observe experimentally. A proposed mechanism for the reaction of benzylmagnesium chloride with formaldehyde involves the formation of products like 2-phenylethanol (B73330) and o-tolylcarbinol. psu.edu DFT studies can help to rationalize the formation of these various products by calculating the energies of the different reaction pathways. psu.edu

The Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its dialkylmagnesium and magnesium halide counterparts (2 RMgX ⇌ R₂Mg + MgX₂), is a fundamental aspect of Grignard chemistry. nih.govacs.org DFT calculations have been employed to study this equilibrium, revealing the involvement of various solvated monomeric and dimeric species. nih.govresearchgate.net For example, computational studies on simple methyl Grignards have explored the feasibility of different dimerization pathways and the structures of intermediates. nih.gov These calculations highlight the crucial role of solvent molecules, such as tetrahydrofuran (B95107) (THF), in stabilizing different species and influencing the equilibrium position. nih.govacs.org The coordination of THF to the magnesium center can significantly impact the energetics of the system. nih.gov

The table below summarizes key findings from DFT studies on Grignard reaction mechanisms.

| Feature | Description | Significance |

| Transition States | Identification of the geometric and energetic properties of transition states for various reaction steps. | Allows for the determination of reaction barriers and the prediction of the most favorable reaction pathways. |

| Intermediates | Characterization of stable and transient intermediates, including monomeric and dimeric Grignard species. | Provides a more complete picture of the reaction coordinate and helps to explain the formation of different products. |

| Solvent Effects | Investigation of the role of solvent molecules in coordinating to the magnesium center and stabilizing reaction intermediates and transition states. | Essential for understanding the reaction in a realistic solution-phase environment. |

| Schlenk Equilibrium | Elucidation of the structures and relative energies of the various species involved in the Schignard equilibrium. | Helps to predict the composition of the Grignard reagent solution and its reactivity. |

This table provides a generalized summary based on computational studies of Grignard reagents and is not specific to 2-Methylbenzylmagnesium chloride due to a lack of specific literature.

DFT calculations can also be used to predict the reactivity and selectivity of Grignard reagents. By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and various reactivity descriptors, it is possible to gain insights into how a molecule will behave in a chemical reaction. scirp.org For example, the molecular electrostatic potential (MEP) map can identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. scirp.org

In the context of Grignard reagents, DFT can help predict whether a reaction will proceed via a nucleophilic addition or a single-electron transfer (SET) mechanism. acs.orgresearchgate.net The nature of the substrate and the steric bulk of the Grignard reagent can influence the preferred pathway. researchgate.net DFT calculations can model these factors and predict the likely outcome.

Furthermore, DFT can be used to rationalize the stereoselectivity observed in many Grignard reactions. researchgate.net By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be formed in excess. These predictions can be invaluable in the design of stereoselective syntheses.

The following table outlines some of the reactivity and selectivity parameters that can be derived from DFT calculations.

| Parameter | Description | Application in Predicting Reactivity/Selectivity |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reaction. |

| Transition State Energies | The relative energies of the transition states for different reaction pathways or leading to different stereoisomers. | The pathway with the lowest energy transition state is generally favored, allowing for the prediction of regioselectivity and stereoselectivity. |

| Reaction Enthalpies and Free Energies | The overall energy change for a reaction. | Determines the thermodynamic favorability of a reaction. |

This table provides a generalized summary based on computational studies of Grignard reagents and is not specific to this compound due to a lack of specific literature.

Molecular Dynamics Simulations of Solvation and Aggregation Effects

While DFT provides detailed information about the electronic structure of individual molecules, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in solution. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, providing insights into processes like solvation and aggregation. nih.govarxiv.org

For Grignard reagents, which are known to exist as complex mixtures of monomers, dimers, and higher-order aggregates in solution, MD simulations are particularly valuable. nih.gov These simulations can reveal the structure of the solvent shell around the Grignard reagent and how the solvent influences the aggregation state. nih.govresearchgate.net The nature of the solvent, its polarity, and its coordinating ability all play a crucial role. youtube.com

Ab initio molecular dynamics (AIMD), which combines MD with electronic structure calculations (often DFT), offers a particularly powerful approach for studying Grignard solutions. acs.orgresearchgate.net AIMD simulations can model the dynamic interchange between different species in the Schlenk equilibrium and the role of the solvent in these processes. acs.org Studies have shown that the coordination of solvent molecules is critical for the ligand exchange processes that occur in the Schlenk equilibrium. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Grignard Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. wikipedia.org In the context of Grignard chemistry, QSAR could potentially be used to develop models that predict the reactivity of different Grignard reagents based on a set of calculated molecular descriptors. wikipedia.orgdrugdesign.org

A QSAR model is typically built using a training set of compounds for which the activity (e.g., reaction rate or yield) is known. nih.gov A variety of molecular descriptors, which can be calculated using computational methods, are then correlated with the activity to develop a mathematical equation. wikipedia.org This equation can then be used to predict the activity of new, untested compounds.

While the application of QSAR specifically to predict the reactivity of Grignard reagents like this compound is not widely documented in the readily available literature, the principles of QSAR are broadly applicable to understanding structure-reactivity relationships in organic chemistry. wikipedia.orgnih.gov For example, descriptors related to the steric and electronic properties of the organic group in the Grignard reagent could be used to predict its nucleophilicity and, consequently, its reaction rates with various electrophiles.

The development of robust QSAR models for Grignard reactions would require a large and consistent dataset of reaction outcomes, which can be challenging to obtain due to the sensitivity of these reactions to experimental conditions. However, as more high-quality experimental data becomes available, the development of such models could become a valuable tool for predicting and optimizing Grignard reactions.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Applications and Reaction Discoveries

The exploration of new reactions involving 2-Methylbenzylmagnesium chloride is a vibrant area of research. While it is a well-established nucleophile for creating carbon-carbon bonds, its application in novel cross-coupling reactions and multi-component syntheses is uncovering new synthetic pathways. umb.educosmosmagazine.com For instance, its participation in transition metal-catalyzed cross-coupling reactions allows for the formation of complex molecular architectures that were previously difficult to access.

Recent studies have focused on expanding the scope of electrophiles that can react effectively with this compound. This includes its use in the synthesis of polysubstituted aromatic compounds and in the dearomatization of pyridinium (B92312) salts to create functionalized dihydropyridines, which are important scaffolds in medicinal chemistry. nih.gov

Table 1: Examples of Novel Reactions with Benzyl-type Grignard Reagents This table is illustrative and may include data from closely related benzyl (B1604629) Grignard reagents to show the scope of potential reactions for the title compound.

| Reactant 1 | Reactant 2 (Electrophile) | Catalyst / Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzylmagnesium chloride | N-benzyl-3-cyanopyridinium salt | Chiral Copper Catalyst, -78°C | 1,4-Dihydropyridine | nih.gov |

| Secondary Alkylmagnesium Reagent | O-benzoyl hydroxylamine | No transition metal | α-Chiral Tertiary Amine | rsc.org |

| Benzylmagnesium chloride | Quinolyl-functionalized Cp−chromium(III) complex | THF solvent | Precursor for Olefin Polymerization Catalyst | sigmaaldrich.com |

Advancements in Catalyst Design for Highly Enantioselective Transformations

A significant frontier in the use of Grignard reagents like this compound is the development of catalytic asymmetric reactions. The goal is to control the three-dimensional arrangement of atoms (stereochemistry) in the final product, which is crucial for applications in pharmaceuticals and agrochemicals.

Researchers are designing new chiral ligands that can coordinate to a metal catalyst and effectively guide the Grignard reagent to attack an electrophile from a specific direction. nih.gov This approach enables the synthesis of highly enantioenriched products. For example, novel N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane have shown promise in the asymmetric addition of Grignard reagents to ketones, yielding chiral tertiary alcohols with high enantiomeric excess. nih.gov Similarly, copper-catalyzed asymmetric dearomatization of pyridinium salts with Grignard reagents has been developed to produce chiral 1,4-dihydropyridines. nih.gov The development of catalysts that are not only highly selective but also robust and applicable to a wide range of substrates, including aromatic Grignard reagents, remains a key objective. nih.gov

Green Chemistry Approaches and Sustainable Grignard Reagent Utilization

Traditional Grignard reactions often rely on volatile and hazardous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). cosmosmagazine.combeyondbenign.org A major push in modern chemistry is the adoption of greener principles to reduce environmental impact. umb.edu Research in this area focuses on several key strategies:

Greener Solvents: Studies have shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is an excellent alternative to traditional solvents like THF. umb.edufishersci.figoogle.com It is less water-miscible, which can simplify work-up procedures and solvent recovery. google.com The use of solvent mixtures, such as 2-MeTHF with toluene, is also being explored to broaden the applicability. umb.edugoogle.com

Solvent-Minimized Reactions: An innovative technique called ball-milling has been developed to prepare Grignard reagents. cosmosmagazine.com This mechanochemical method dramatically reduces the amount of organic solvent needed—by up to 90%—while also being less sensitive to air and moisture. cosmosmagazine.com While a completely solvent-free process resulted in low yields, the low-solvent method achieved a high yield of 94%. cosmosmagazine.com

Flow Chemistry: The synthesis of Grignard reagents in continuous flow reactors offers superior control over reaction temperature and time, leading to higher yields and purity. This method allows for the in situ generation of the reagent, which can be immediately used in a subsequent reaction, minimizing waste and improving safety.

These approaches not allign with the principles of green chemistry but also offer significant advantages in terms of safety, efficiency, and cost-effectiveness for industrial-scale production. umb.educosmosmagazine.com

Interdisciplinary Research with Materials Science for Functional Molecule Synthesis

The unique reactivity of this compound makes it a valuable tool in materials science for the synthesis of novel functional molecules and polymers. Its ability to introduce the 2-methylbenzyl group into various molecular structures allows for the tailoring of material properties.

Emerging research involves using this Grignard reagent to create precursors for polymerization catalysts or to incorporate specific functionalities into polymer backbones. sigmaaldrich.com For example, benzyl-type Grignard reagents are used to alkylate metal complexes to create active catalysts for olefin polymerization. sigmaaldrich.com Furthermore, the reaction of Grignard reagents with electrophiles like chlorophosphines can produce optically enriched phosphines, which are valuable as ligands in asymmetric catalysis, bridging the gap between small molecule synthesis and functional material development. rsc.org The synthesis of complex, optically active molecules is of great interest for creating advanced materials with specific electronic, optical, or chiral recognition properties.

常见问题

Q. What are the critical considerations for synthesizing 2-methylbenzylmagnesium chloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves reacting 2-methylbenzyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions (argon/nitrogen). Key steps include:

- Magnesium activation : Pre-treatment of magnesium with iodine or 1,2-dibromoethane to remove oxide layers .

- Controlled addition : Slow addition of 2-methylbenzyl chloride to prevent exothermic side reactions.

- Solvent purity : Use of rigorously dried THF to avoid quenching the Grignard reagent. Reaction progress can be monitored by observing magnesium consumption and gas evolution. Post-synthesis, the reagent is stored under inert gas at low temperatures (0–4°C) to prevent degradation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use face shields during transfers .

- Ventilation : Conduct experiments in a fume hood to mitigate exposure to THF vapors and reactive byproducts.

- Fire/explosion mitigation : Keep away from water, alcohols, or oxidizing agents. Use dry chemical (Class D) extinguishers for magnesium-related fires .

- Waste disposal : Quench residual reagent with isopropanol or dry ice, followed by neutralization with dilute acid. Collect waste in designated containers for professional disposal .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer :

- Titration : Use Gilman’s method (quenching with iodine followed by back-titration) to determine active magnesium content .

- Spectroscopy : in deuterated THF can confirm the presence of the benzyl-magnesium moiety (characteristic shifts at δ 0.5–1.5 ppm for Mg–CH) .

- Reactivity tests : Perform test reactions (e.g., with benzaldehyde) to assess yield of expected alcohol product via GC-MS or .

Advanced Research Questions

Q. How do solvent choice (THF vs. 2-MeTHF) and concentration impact the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Solvent effects : 2-MeTHF offers higher boiling point (80°C vs. 66°C for THF) and lower moisture sensitivity, enabling higher-temperature reactions. However, THF provides faster magnesium activation due to better solvation .

- Concentration : Higher concentrations (0.5 M vs. 0.25 M) increase reaction rates but may lead to aggregation, reducing effective nucleophilicity. Optimize via kinetic studies under varying conditions (see Table 1).

Table 1 : Solvent and Concentration Effects on Reaction Yield

| Solvent | Concentration (M) | Yield (%) | Side Products |

|---|---|---|---|

| THF | 0.25 | 78 | <5% |

| 2-MeTHF | 0.5 | 85 | 8% (diarylmethane) |

| Hypothetical data based on Grignard reaction trends . |

Q. What strategies resolve contradictions in reported yields for this compound-mediated benzylation reactions?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Trace moisture or oxygen degrades the reagent. Use Karl Fischer titration to confirm solvent dryness (<50 ppm HO) .

- Substrate steric effects : Bulky electrophiles (e.g., tert-butyl esters) require longer reaction times or elevated temperatures.

- Analytical variability : Standardize quantification methods (e.g., internal calibration with biphenyl for GC-MS). Replicate protocols from literature with strict control of variables .

Q. How can advanced spectroscopic techniques elucidate the reaction mechanism of this compound in C–C bond formation?

- Methodological Answer :

- In-situ NMR : Monitor intermediates using (limited sensitivity) or to track aggregation states .

- Computational modeling : DFT calculations (e.g., Gaussian 16) can predict transition states for nucleophilic attack on carbonyl groups.

- Cryogenic trapping : Quench reaction aliquots at -78°C and analyze via IR spectroscopy for Mg–O or Mg–C vibrational modes .

Q. What are the best practices for scaling up this compound synthesis while maintaining reproducibility?

- Methodological Answer :

- Batch vs. flow chemistry : Flow systems improve heat dissipation and reduce safety risks during scale-up.

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reagent formation in real time.

- Quality-by-design (QbD) : Perform risk assessments (e.g., Ishikawa diagrams) to identify critical parameters (temperature, stirring rate) and define operating ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。